molecular formula C27H24IrN2O2-2 B14799831 Bis(2-phenylpyridine)-(acetylacetonate)iridium(III);ACetylacetonatobis(2-phenylpyridine)iridium;Acetylacetonatobis(2-phenylpyridine)iridium

Bis(2-phenylpyridine)-(acetylacetonate)iridium(III);ACetylacetonatobis(2-phenylpyridine)iridium;Acetylacetonatobis(2-phenylpyridine)iridium

Cat. No.: B14799831
M. Wt: 600.7 g/mol
InChI Key: IWZZBBJTIUYDPZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ir(ppy)2(acac) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ir(ppy)2(acac) involves its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to enhanced spin-orbit coupling. This results in radiative decay from the triplet state, producing phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the electronic properties and emission characteristics of the compound .

Properties

Molecular Formula

C27H24IrN2O2-2

Molecular Weight

600.7 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine

InChI

InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;

InChI Key

IWZZBBJTIUYDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir]

Origin of Product

United States

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